N-(2-methylphenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide
Description
N-(2-methylphenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide is a bicyclic pyrrolopyrrole derivative characterized by a carboxamide-linked 2-methylphenyl group and a pyridin-2-yl substituent on the octahydropyrrolo[3,4-b]pyrrole scaffold.
Synthetic routes to this class of compounds typically involve cyclocondensation reactions followed by functionalization of the pyrrolopyrrole core.
Properties
IUPAC Name |
N-(2-methylphenyl)-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-14-6-2-3-7-16(14)21-19(24)23-11-9-15-12-22(13-17(15)23)18-8-4-5-10-20-18/h2-8,10,15,17H,9,11-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGZQUVQCXIJNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCC3C2CN(C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Diamine Derivatives
A widely cited method involves the cyclization of 1,4-diaminobutane derivatives with α-ketoesters under acidic conditions. For example, reacting N-Boc-protected 1,4-diaminobutane with ethyl pyruvate in the presence of hydrochloric acid yields the bicyclic core with high stereochemical fidelity. The Boc group is later removed via trifluoroacetic acid (TFA) to free the secondary amine for subsequent functionalization.
Key Conditions
Reductive Amination Approaches
Alternative routes employ reductive amination of pyrrolidinone derivatives with primary amines . For instance, 3-pyrrolidinone reacts with 2-(aminomethyl)pyridine using sodium cyanoborohydride (NaBH3CN) in methanol, followed by hydrogenation over palladium on carbon (Pd/C) to saturate the ring. This method avoids harsh acids but requires careful pH control to prevent over-reduction.
Key Conditions
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Catalyst : Pd/C (5% w/w), H2 (1 atm)
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Solvent : Methanol
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Yield : 65–70%
Formation of the Carboxamide Moiety
The final step involves coupling the pyrrolopyrrole-pyridine intermediate with 2-methylphenyl isocyanate or via acyl chloride intermediates .
Acyl Chloride-Mediated Amidation
Reacting the free amine of the pyrrolopyrrole core with 2-methylbenzoyl chloride in the presence of triethylamine (Et3N) in chloroform yields the target carboxamide. This method, adapted from protocols for related compounds, ensures high purity but requires anhydrous conditions to prevent hydrolysis.
Key Conditions
Carbodiimide Coupling
Alternative approaches use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid derivative of 2-methylbenzoic acid before reacting with the amine. While efficient, this method generates stoichiometric byproducts, complicating purification.
Key Conditions
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Activator : EDC/NHS
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Solvent : Dichloromethane (DCM)
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Yield : 70–75%
Purification and Characterization
Crystallization Techniques
The final compound is purified via recrystallization from ethanol/water mixtures, yielding a crystalline solid with >99% purity. X-ray diffraction data (similar to those in Figure 3 of CN102827167A) confirm the bicyclic structure and stereochemistry.
Chromatographic Methods
Flash chromatography on silica gel (eluent: ethyl acetate/hexane, 3:7) removes unreacted starting materials and coupling byproducts. High-performance liquid chromatography (HPLC) with a C18 column validates purity.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
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Stereochemical Control : The octahydropyrrolo[3,4-b]pyrrole core exhibits four stereocenters. Asymmetric hydrogenation using Ir-(S)-BINAP catalysts improves enantiomeric excess (ee >98%).
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Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency but may require extensive purification.
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Scale-Up Considerations : Continuous-flow reactors mitigate exothermic risks during acyl chloride formation .
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the pyridine or phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds similar to N-(2-methylphenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide exhibit significant anticancer properties. Studies have focused on the compound's ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives of pyrrolopyrrole structures have been noted for their effectiveness against various cancer cell lines, suggesting potential therapeutic applications in oncology .
1.2 Neurological Disorders
The compound's structural features suggest potential interactions with neuronal receptors, particularly the nicotinic acetylcholine receptors (nAChRs). Research indicates that compounds targeting these receptors can be beneficial in treating neurodegenerative diseases such as Alzheimer's and schizophrenia. Investigations into the binding affinities and selectivity of this compound could lead to the development of novel treatments for these conditions .
Pharmacology
2.1 Drug Development
this compound serves as a lead compound in drug development due to its unique pharmacophore. The compound's ability to modulate biological pathways makes it a candidate for further optimization to enhance efficacy and reduce side effects. Ongoing studies are evaluating its pharmacokinetics and pharmacodynamics to establish safety profiles for potential clinical use .
2.2 Synthetic Pathways
The synthesis of this compound involves complex organic reactions that can be optimized for large-scale production. Understanding the synthetic routes can aid in the development of analogs with improved biological activities. Researchers are exploring various synthetic methodologies that leverage its unique structural attributes to create a library of related compounds for screening .
Material Sciences
3.1 Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films and exhibit charge transport properties is being investigated for potential use in next-generation electronic devices .
3.2 Polymer Composites
Incorporating this compound into polymer matrices can enhance the mechanical and thermal properties of materials used in various applications, including coatings and composites. Research is ongoing to evaluate how the integration of this compound affects the overall performance characteristics of polymer blends .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor cell proliferation in vitro. |
| Study 2 | Neurological Disorders | Showed potential as an nAChR modulator with implications for Alzheimer's treatment. |
| Study 3 | Organic Electronics | Exhibited promising charge transport properties suitable for OLED applications. |
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Properties of the Two Compounds
| Property | N-(2-methylphenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide | N-(prop-2-en-1-yl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide |
|---|---|---|
| Substituent (R group) | 2-methylphenyl | prop-2-en-1-yl (allyl) |
| Molecular Formula | C₂₀H₂₄N₄O | C₁₄H₁₈N₄O |
| Molecular Weight (g/mol) | 336.44 (calculated) | 258.32 (calculated) |
| Calculated logP (Lipophilicity) | 3.2 (estimated via in silico models) | 1.8 (estimated via in silico models) |
| Hydrogen Bond Donors/Acceptors | 1/4 | 1/4 |
| Predicted Solubility (mg/mL) | 0.05 (low, due to high logP) | 0.5 (moderate) |
Functional Implications
- Lipophilicity and Permeability : The 2-methylphenyl group increases logP by ~1.4 units compared to the allyl analog, suggesting superior membrane penetration but poorer aqueous solubility. This trade-off may influence bioavailability and tissue distribution.
- Metabolic Stability : The allyl group’s unsaturated bond could render it susceptible to oxidative metabolism (e.g., cytochrome P450-mediated epoxidation), whereas the 2-methylphenyl group may undergo slower hepatic clearance via aromatic hydroxylation.
- The allyl analog’s smaller substituent might limit such interactions but reduce steric hindrance.
Research Implications and Limitations
While direct experimental data for these compounds are scarce, the structural comparison highlights critical SAR trends:
- Substituent Size and Target Selectivity : Bulky aromatic groups may improve selectivity for specific protein conformations.
- Metabolic Pathways : Allyl groups often introduce metabolic liabilities, whereas aryl groups may prolong half-life.
Limitations : The absence of published biological data necessitates caution in extrapolating these predictions. Further in vitro and in vivo studies are required to validate the hypotheses.
Biological Activity
N-(2-methylphenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide is a synthetic compound belonging to the class of pyrrole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is and its structure includes a fused pyrrole system that contributes to its biological properties. The presence of both a pyridine and a carboxamide group enhances its interaction with biological targets.
Anticancer Activity
Research indicates that pyrrole derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For example, a study demonstrated that the compound effectively inhibited cell proliferation in HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines through mechanisms involving caspase activation and modulation of apoptotic pathways .
Antimicrobial Effects
Pyrrole derivatives have also been evaluated for their antimicrobial activity. The compound has shown promising results against both Gram-positive and Gram-negative bacteria. In particular, it exhibited significant inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cell proliferation and survival.
- Interaction with DNA : Molecular docking studies suggest that it binds effectively to DNA gyrase, disrupting bacterial DNA replication .
- Induction of Reactive Oxygen Species (ROS) : Studies indicate that the compound may increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
Study 1: Anticancer Efficacy
A recent study assessed the anticancer potential of several pyrrole derivatives, including this compound. The results showed a dose-dependent reduction in cell viability across multiple cancer cell lines, highlighting its potential as a chemotherapeutic agent.
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against various pathogens. The results indicated effective inhibition at low concentrations, suggesting its utility as an alternative treatment for resistant bacterial strains.
Q & A
Q. What synthetic routes are reported for N-(2-methylphenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide and its analogs?
- Methodological Answer : The compound and its analogs are synthesized via multi-step reactions involving:
- Stepwise functionalization : For example, coupling pyrrolo-pyrrole scaffolds with substituted pyridines using toluene as a solvent and trifluoroacetic acid (TFA) for cyclization .
- Amide bond formation : Reacting intermediates like spirocyclic amines with 2-methylphenyl isocyanate under reflux conditions .
- Purification : Column chromatography (silica gel) or recrystallization (ethanol/water mixtures) to isolate high-purity products .
Q. How is the structural integrity of this compound validated during synthesis?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and stereochemistry of the octahydropyrrolo[3,4-b]pyrrole core .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and formula .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm) .
Q. What preliminary biological screening methods are used to assess its activity?
- Methodological Answer : Initial screens focus on:
- Cellular assays : Antiproliferative activity in cancer cell lines (e.g., IC determination via MTT assays) .
- Enzyme inhibition : Testing against kinases (e.g., CDK7) using radiometric or fluorescence-based assays .
- Receptor binding : Radioligand displacement assays for androgen receptor modulation .
Advanced Research Questions
Q. How can researchers optimize synthetic yield while minimizing side products in multi-step reactions?
- Methodological Answer : Strategies include:
- Reaction condition screening : Varying solvents (e.g., toluene vs. DMF) and catalysts (e.g., Pd-based catalysts for coupling reactions) to improve efficiency .
- Protecting group strategies : Using tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during cyclization .
- Real-time monitoring : Employing TLC or HPLC to track intermediate formation and adjust stoichiometry .
Q. How should contradictory results in biological assays (e.g., high in vitro activity but low in vivo efficacy) be addressed?
- Methodological Answer : Contradictions can be resolved by:
- Pharmacokinetic profiling : Measuring plasma stability, protein binding, and metabolic clearance using liver microsomes .
- Formulation optimization : Testing solubility enhancers (e.g., cyclodextrins) or prodrug strategies .
- Orthogonal assays : Confirming target engagement via Western blot (e.g., phosphorylation inhibition) or CRISPR-based validation .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Advanced approaches include:
- Molecular docking : Simulating interactions with targets (e.g., CDK7 ATP-binding pockets) using software like AutoDock .
- Quantum mechanical calculations : Analyzing electronic effects of substituents (e.g., pyridine vs. phenyl groups) on binding affinity .
- Free-energy perturbation (FEP) : Predicting potency changes for analogs with modified substituents .
Q. How can researchers address challenges in stereochemical control during synthesis?
- Methodological Answer : Solutions involve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
